molecular formula C9H9BrF3N B8013573 {[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B8013573
M. Wt: 268.07 g/mol
InChI Key: HNFAJKNUKMQZRG-UHFFFAOYSA-N
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Description

{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine: is an organic compound featuring a bromine atom, a trifluoromethyl group, and a methylamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with methylamine. This involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride.

    Purification: The product is purified through recrystallization or column chromatography to obtain {[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the processes.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could lead to new treatments for diseases.

Medicine

    Drug Development: Explored as a scaffold for the design of new drugs, particularly those targeting neurological disorders or cancers.

    Diagnostics: Used in the development of diagnostic agents due to its unique chemical properties.

Industry

    Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Electronics: Employed in the fabrication of electronic components due to its conductive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethyl)benzylamine
  • 4-Bromo-2-(trifluoromethyl)phenol

Uniqueness

  • Structural Features : The combination of a bromine atom, a trifluoromethyl group, and a methylamine moiety is relatively rare, providing unique reactivity and properties.
  • Chemical Reactivity : The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methylamine) groups on the phenyl ring creates a unique electronic environment, influencing the compound’s reactivity in various chemical reactions.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFAJKNUKMQZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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